2,6-Difluoro-N-(3-fluorobenzyl)aniline 2,6-Difluoro-N-(3-fluorobenzyl)aniline
Brand Name: Vulcanchem
CAS No.: 1039839-41-2
VCID: VC8365502
InChI: InChI=1S/C13H10F3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2
SMILES: C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F
Molecular Formula: C13H10F3N
Molecular Weight: 237.22 g/mol

2,6-Difluoro-N-(3-fluorobenzyl)aniline

CAS No.: 1039839-41-2

Cat. No.: VC8365502

Molecular Formula: C13H10F3N

Molecular Weight: 237.22 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-N-(3-fluorobenzyl)aniline - 1039839-41-2

Specification

CAS No. 1039839-41-2
Molecular Formula C13H10F3N
Molecular Weight 237.22 g/mol
IUPAC Name 2,6-difluoro-N-[(3-fluorophenyl)methyl]aniline
Standard InChI InChI=1S/C13H10F3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2
Standard InChI Key FZRGCHHMGGZDNH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F
Canonical SMILES C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound’s IUPAC name, 3,5-difluoro-N-[(3-fluorophenyl)methyl]aniline, reflects its substitution pattern . Its SMILES notation, Fc1cccc(c1)CNc1c(F)cccc1F, encodes the positions of fluorine atoms and the benzyl-aniline linkage . The molecular structure comprises two aromatic rings: a 2,6-difluoroaniline moiety and a 3-fluorobenzyl group connected via a methylene (-CH2_2-) bridge.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10F3N\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{N}
Molecular Weight237.22 g/mol
MDL NumberMFCD11180926
SMILESFc1cccc(c1)CNc1c(F)cccc1F

The presence of three fluorine atoms enhances the compound’s lipophilicity and metabolic stability, critical for drug design . Fluorine’s electron-withdrawing effects also influence the electronic environment of the aromatic rings, potentially modulating reactivity in subsequent synthetic steps .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-difluoro-N-(3-fluorobenzyl)aniline involves two primary steps: (1) preparation of 2,6-difluoroaniline and (2) benzylation with 3-fluorobenzyl bromide.

Synthesis of 2,6-Difluoroaniline

A patented method (EP0506199A2) describes the production of 2,6-difluoroaniline from 1,2,3-trichlorobenzene via sequential fluorination and reduction :

  • Fluorination: 1,2,3-Trichlorobenzene reacts with potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethylformamide) at 150–200°C, yielding a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene .

  • Hydrodechlorination: The chlorinated intermediates undergo catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol at 100°C, selectively removing chlorine from 2,3-difluorochlorobenzene to form 1,3-difluorobenzene .

  • Amination: 2,6-Difluorochlorobenzene reacts with aqueous ammonium hydroxide in the presence of a copper catalyst, replacing the chlorine atom with an amine group to yield 2,6-difluoroaniline .

Benzylation of 2,6-Difluoroaniline

The final step involves alkylating 2,6-difluoroaniline with 3-fluorobenzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) . The reaction proceeds via an SN2S_N2 mechanism, forming the desired product in moderate-to-high yields (60–80%) .

Table 2: Optimized Reaction Conditions for Benzylation

ParameterValue
SolventAcetonitrile
BaseK2CO3\text{K}_2\text{CO}_3
Temperature80°C
Reaction Time12–24 hours

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol . Purity is verified via high-performance liquid chromatography (HPLC), with commercial samples achieving >95% purity .

Applications in Pharmaceutical Chemistry

Role as a Building Block

2,6-Difluoro-N-(3-fluorobenzyl)aniline serves as a precursor to bioactive molecules. For example, fluorinated anilines are key intermediates in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The compound’s fluorine atoms enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in dual aromatase–sulfatase inhibitors (DASIs) .

Future Directions

Further research should focus on:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating the compound’s activity against cancer targets (e.g., tyrosine kinases).

  • Green Chemistry: Optimizing synthetic protocols to reduce waste and improve atom economy.

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